4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide
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Overview
Description
4-[(Ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide is an organic compound with a complex structure that includes an ethylsulfonyl group, a methylamino group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide typically involves multiple steps. One common route includes the following steps:
Methylation: Introduction of a methyl group to the starting material.
Thiocyanide Reaction: Conversion of the intermediate to a thiocyanate derivative.
Ethylation: Addition of an ethyl group to form the ethylsulfonyl moiety.
Oxidation: Oxidation of the intermediate to introduce the sulfonyl group.
Hydrolysis: Final hydrolysis step to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same synthetic route with optimization for yield and purity. The process involves using ethanol and water as solvents, which are advantageous due to their low cost and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
4-[(Ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the ethylsulfonyl group to other oxidation states.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-[(Ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide exerts its effects involves interaction with specific molecular targets. The ethylsulfonyl and methylamino groups are key functional groups that interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid: Shares the ethylsulfonyl group but differs in the benzamide moiety.
6-Ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones: Contains a similar ethylsulfonyl group but has a different core structure.
Sulfonimidates: These compounds also contain sulfonyl groups and are used in similar applications.
Uniqueness
4-[(Ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-5-18(16,17)14(4)11-8-6-10(7-9-11)12(15)13(2)3/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJQLUGUHJFFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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